molecular formula C23H25NO5 B2588608 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid CAS No. 2219379-94-7

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid

Cat. No.: B2588608
CAS No.: 2219379-94-7
M. Wt: 395.455
InChI Key: MNYYZPAXOZUISN-UHFFFAOYSA-N
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Description

This compound is an acetic acid derivative featuring a piperidine ring substituted with a methoxy group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the 1-position of the piperidine. The Fmoc group is widely used in peptide synthesis due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine) . This compound serves as a critical intermediate in solid-phase peptide synthesis (SPPS) and heterocyclic chemistry, facilitating the introduction of piperidine-based motifs into larger molecular frameworks.

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)15-28-13-16-9-11-24(12-10-16)23(27)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYYZPAXOZUISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid typically involves multiple steps:

    Fmoc Protection: The piperidine ring is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as triethylamine.

    Acetylation: The protected piperidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions to ensure consistency and safety.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Deprotected Amine: Resulting from the removal of the Fmoc group.

    Esters and Amides: Formed through reactions with alcohols and amines, respectively.

Scientific Research Applications

Table 1: Synthesis Conditions for 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid

MethodologyKey ReagentsYield (%)Reference
Multicomponent ReactionPiperidine derivatives, Fluorenylmethoxycarbonyl chloride75%
Coupling Reaction2-(1-Acetamido)piperidine, Fluorenylmethoxycarbonyl chloride85%

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. The compound has shown promising results against various Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus6.25 μg/mL
Compound BEscherichia coli12.5 μg/mL

Case Study 1: In Silico Studies on KCNT1 Channels

In a recent study, the compound was evaluated for its binding affinity to KCNT1 channels associated with drug-resistant epilepsy. Molecular docking simulations indicated significant interaction potential, suggesting that modifications to the compound could enhance its efficacy as a therapeutic agent .

Case Study 2: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds exhibited varying degrees of antibacterial activity, with some derivatives outperforming traditional antibiotics in specific assays .

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions to reveal the free amine for further reactions. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides.

Comparison with Similar Compounds

Structural and Functional Differences

Ring Size and Nitrogen Content :

  • Piperidine (six-membered, one nitrogen) vs. piperazine (six-membered, two nitrogens): Piperazine derivatives exhibit higher polarity and hydrogen-bonding capacity, enhancing solubility in aqueous environments .
  • Azetidine (four-membered) introduces ring strain, favoring conformational rigidity, which is valuable in designing bioactive peptides with restricted mobility .

Dual Protecting Groups: Compounds like CAS 204058-24-2 (Fmoc and Boc) allow sequential deprotection, enabling multi-step syntheses without side reactions .

Safety Profiles: The azetidine derivative (CAS 1592739-14-4) has notable hazards (acute toxicity, skin corrosion), necessitating stringent handling protocols . In contrast, piperazine-based analogs (CAS 180576-05-0) lack explicit hazard data but are restricted to R&D use .

Biological Activity

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid is a complex organic compound notable for its unique structure and potential biological applications. This compound, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, plays a significant role in peptide synthesis and exhibits various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4, with a molecular weight of 365.43 g/mol. The structure includes a piperidine ring and an acetic acid moiety, which are crucial for its biological interactions.

Property Value
Molecular FormulaC22H23NO4
Molecular Weight365.43 g/mol
CAS Number180181-05-9
IUPAC Name{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the piperidine and acetic acid functionalities enable the compound to engage in hydrogen bonding and hydrophobic interactions with biological targets. This interaction can modulate enzyme activity or receptor function, leading to various physiological effects.

Biological Activity

Research indicates that this compound may be involved in several biological processes:

  • Peptide Synthesis : As a building block in peptide synthesis, it facilitates the formation of peptides that can exhibit therapeutic effects.
  • Enzyme Modulation : The compound's structure allows it to bind to enzymes, potentially altering their activity and influencing metabolic pathways.
  • Therapeutic Potential : Preliminary studies suggest that peptides synthesized from this compound may have applications in treating various diseases due to their biological activities.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Peptide Synthesis Studies : Research has demonstrated that peptides constructed using this compound show enhanced stability and reduced side reactions during synthesis, making them suitable for further biological evaluations .
  • Enzyme Interaction Studies : In vitro assays have indicated that compounds with similar structures can inhibit specific enzyme activities, suggesting that this compound may also possess such inhibitory properties .
  • Therapeutic Applications : Some studies have reported on the potential use of peptides derived from this compound in cancer treatment, highlighting their ability to induce apoptosis in cancer cell lines .

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